molecular formula C28H38Cl2N6O5S2 B1260414 Fasudil hydrochloride hydrate CAS No. 186694-02-0

Fasudil hydrochloride hydrate

Cat. No. B1260414
M. Wt: 673.7 g/mol
InChI Key: AACOJGPCMIDLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasudil hydrochloride hydrate is an intracellular calcium channel blocker. It is also a potent vasodilator agent, antihypertensive agent, and protein kinase inhibitor . It was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on June 30, 1995 .


Synthesis Analysis

Fasudil has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . It has been used to control inflammatory reactions in the incidence and development of experimental autoimmune encephalomyelitis .


Molecular Structure Analysis

Fasudil has a molecular formula of C14H17N3O2S . Its exact mass is 291.10 and its molecular weight is 291.369 .


Chemical Reactions Analysis

Fasudil has been used to develop a nanoparticle-based delivery system for enhanced corneal absorption . After oral administration, fasudil concentrations in blood were mostly very low .


Physical And Chemical Properties Analysis

Fasudil is a nonspecific RhoA/ROCK inhibitor and also has an inhibitory effect on protein kinases, with an Ki of 0.33 μM for ROCK1 .

Scientific Research Applications

Inhibition of Collagen Production and Enhancement of Collagenase Activity

Fasudil hydrochloride hydrate, a Rho‐kinase (ROCK) inhibitor, has been found to suppress collagen production and enhance collagenase activity in hepatic stellate cells. This finding suggests its potential application in managing liver fibrosis and related conditions (Fukushima et al., 2005).

Treatment of Neurodegenerative Disorders

Research has indicated that Fasudil could limit motor neuron loss in experimental models of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disorder. This implies its potential utility in treating ALS and possibly other neurodegenerative diseases (Takata et al., 2013).

Neurological Recovery after Spinal Cord Injury

A study demonstrated that Fasudil hydrochloride promoted neurological recovery after traumatic spinal cord injury in rats. The mechanism might involve protein kinase inhibition and decreased infiltration by neutrophils (Hara et al., 2000).

Impact on Cardiac Fibroblasts in Hyperglycemia

Fasudil hydrochloride hydrate has been shown to suppress high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts. This suggests its potential therapeutic role in diabetic cardiomyopathy (Zhou et al., 2011).

Ophthalmic Applications

Fasudil hydrochloride has shown promise in ophthalmic applications, particularly in the treatment of glaucoma. Its formulation as a liposomal thermosensitive in situ gel has been explored to enhance its ocular retention and permeation (Khallaf et al., 2022).

Treatment of Cerebral Vasospasm and Ischemic Symptoms

The efficacy of Fasudil hydrochloride in treating cerebral vasospasm and associated cerebral ischemic symptoms in patients with ruptured cerebral aneurysm has been evaluated, highlighting its potential in neurovascular interventions (Zhao et al., 2006).

Myocardial Postconditioning in Hyperglycemia

Fasudil hydrochloride was found to preserve postconditioning against myocardial infarction under hyperglycemia in rats, suggesting its cardioprotective role in diabetic patients (Ichinomiya et al., 2012).

Safety And Hazards

Fasudil should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

Fasudil has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage, as well as to improve the cognitive decline seen in stroke patients. It has been found to be effective for the treatment of pulmonary hypertension. It has been demonstrated that fasudil could improve memory in normal mice, identifying the drug as a possible treatment for age-related or neurodegenerative memory loss .

properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACOJGPCMIDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl2N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171929
Record name Fasudil hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasudil hydrochloride hydrate

CAS RN

186694-02-0
Record name Fasudil hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasudil hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASUDIL HYDROCHLORIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasudil hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Fasudil hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fasudil hydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
Fasudil hydrochloride hydrate
Reactant of Route 5
Fasudil hydrochloride hydrate
Reactant of Route 6
Fasudil hydrochloride hydrate

Citations

For This Compound
296
Citations
N Wang, P Guan, JP Zhang, YQ Li… - Journal of cellular …, 2011 - Wiley Online Library
… In the present study, we investigated the effect of the ROCK inhibitor, fasudil hydrochloride hydrate, on ISO-induced heart failure and the potential relationship of RhoA/ROCK to the …
Number of citations: 66 onlinelibrary.wiley.com
H Zhou, C Fang, L Zhang, Y Deng, M Wang… - Chinese Medical …, 2014 - mednexus.org
… were randomly assigned to 3 groups:control rats,untreated diabetic rats that received vehicle and fasudil-treated diabetic rats that received ROCK inhibitor fasudil hydrochloride hydrate (…
Number of citations: 33 mednexus.org
H Zhou, KX Zhang, YJ Li, BY Guo… - Clinical and …, 2011 - Wiley Online Library
… The objectives of the present study were to determine the effects of fasudil hydrochloride hydrate, a Rho-kinase (ROCK) inhibitor, on high glucose (HG)-induced proliferation of CFs and …
Number of citations: 38 onlinelibrary.wiley.com
M Fukushima, M Nakamuta, M Kohjima… - Liver …, 2005 - Wiley Online Library
… We investigated the effects of fasudil hydrochloride hydrate (fasudil), a Rho-kinase (ROCK) inhibitor, on cell growth, collagen production, and collagenase activity in HSCs. …
Number of citations: 75 onlinelibrary.wiley.com
GZ LI, H ZHOU, CX FANG… - Basic & Clinical …, 2014 - journal11.magtechjournal.com
Abstract: Objective To deternine whether the RhoA/ROCK pathway is involved in the pathogenesis of myocardial fibrosis. Methods The experimental type 2 diabetic rats were …
Number of citations: 2 journal11.magtechjournal.com
XY Chen, JN Dun, QF Miao, YJ Zhang - Pharmacology, 2009 - karger.com
… In the present study, we investigated the antiproliferation effect of fasudil hydrochloride hydrate, a Rho-kinase inhibitor, on rat PASMC proliferation, and the possible relation of Rho/…
Number of citations: 56 karger.com
J Fu, L Chang - Journal of Photochemistry and Photobiology B: Biology, 2018 - Elsevier
This investigation aspired to the impacts of intraperitoneal injection of suspended graphene oxide-bovine serum albumin (GO-BSA) biocomposite blended in fasudil (FSD)-against …
Number of citations: 3 www.sciencedirect.com
JE Bond, G Kokosis, L Ren, MA Selim… - Plastic and …, 2011 - ncbi.nlm.nih.gov
Background Dermal scarring and scar contracture result in restriction of movement. There are no effective drugs to prevent scarring. RhoA and Rho Associated kinase (ROCK) have …
Number of citations: 47 www.ncbi.nlm.nih.gov
V Kesherwani, S Tarang, R Barnes, SK Agrawal - Neuroscience Letters, 2014 - Elsevier
Fasudil (HA-1077), a specific Rho kinase II (ROCKII) inhibitor, is in clinical trials for recovery from spinal cord injury (SCI). The primary role of Fasudil is in axonal regeneration, as it …
Number of citations: 12 www.sciencedirect.com
Z Zheng, J Pan, L Ma, X Yu, M Guo… - … xiu fu Chong Jian wai ke …, 2009 - europepmc.org
… To investigate the effects of Rho-kinase inhibitor--fasudil hydrochloride hydrate on vein graft … Intravenous injection of fasudil hydrochloride hydrate is an effective method for prevention …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.